molecular formula C6H2Cl4 B107539 1,2,3,5-Tetrachlorobenzene CAS No. 634-90-2

1,2,3,5-Tetrachlorobenzene

Cat. No.: B107539
CAS No.: 634-90-2
M. Wt: 215.9 g/mol
InChI Key: QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, characterized by the positions of the chlorine atoms on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 51.5°C and a boiling point of 246°C . It is insoluble in water but soluble in organic solvents such as ethanol and ether .

Safety and Hazards

1,2,3,5-Tetrachlorobenzene may cause irritation on contact . It is harmful if swallowed . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective clothing when handling this compound .

Mechanism of Action

Target of Action

1,2,3,5-Tetrachlorobenzene primarily targets the kidneys and lungs . The compound’s interaction with these organs can lead to potential health hazards.

Mode of Action

As a simple aromatic halogenated organic compound, this compound is very unreactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . This property influences its interaction with its targets and the resulting changes.

Biochemical Pathways

The degradation of this compound is carried out by the bacterium Pseudomonas chlororaphis RW71 . This bacterium mineralizes this compound as a sole source of carbon and energy, thereby releasing stoichiometric amounts of chloride . The degradation pathway involves several steps, including the action of enzymes such as chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase .

Pharmacokinetics

This compound is a solid with low volatility and low solubility at 20°C . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

It is known that the compound can cause irritation on contact . It is also harmful by inhalation, ingestion, or skin absorption .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. At 20°C, the compound is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . These properties influence how the compound interacts with its environment and its overall efficacy.

Biochemical Analysis

Biochemical Properties

1,2,3,5-Tetrachlorobenzene is a simple aromatic halogenated organic compound . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms

Cellular Effects

It is known that halogenated organic compounds can have various effects on cells, depending on their specific structures and properties .

Molecular Mechanism

As a halogenated organic compound, it is generally unreactive . It may interact with various biomolecules in the cell, potentially influencing gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that halogenated organic compounds can have various effects over time, depending on their specific structures and properties .

Dosage Effects in Animal Models

In animal models, this compound has been found to be toxic . The LD50 values for this compound were found to be 2297 mg·kg -1 in male rats and 1727 mg·kg -1 in female rats . Clinical signs of toxicity included depression, flaccid muscle tone, prostration, piloerection, loose stool, hypothermia, dacryorrhea, coma, and death .

Metabolic Pathways

It is known that halogenated organic compounds can be involved in various metabolic pathways, depending on their specific structures and properties .

Transport and Distribution

This compound is rapidly absorbed and distributed in all tissues examined after oral administration . The highest concentrations were found in the fat, liver, skin, and adrenal gland .

Subcellular Localization

It is known that halogenated organic compounds can localize to various subcellular compartments, depending on their specific structures and properties .

Preparation Methods

1,2,3,5-Tetrachlorobenzene can be synthesized through the chlorination of benzene or chlorobenzene derivatives. One common method involves the chlorination of ortho-dichlorobenzene at a controlled temperature to avoid the formation of higher chlorinated benzenes . The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,2,3,5-Tetrachlorobenzene is relatively unreactive due to the electron-withdrawing effects of the chlorine atoms, which stabilize the aromatic ring. it can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2,3,5-Tetrachlorobenzene is similar to other tetrachlorobenzene isomers, such as 1,2,3,4-Tetrachlorobenzene and 1,2,4,5-Tetrachlorobenzene. it differs in the positions of the chlorine atoms, which influence its physical and chemical properties . For example, 1,2,4,5-Tetrachlorobenzene has a higher melting point and different reactivity patterns compared to this compound . These differences make each isomer unique in terms of their applications and behavior in chemical reactions.

Similar Compounds

Properties

IUPAC Name

1,2,3,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
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InChI Key

QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,5-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID1026089
Record name 1,2,3,5-Tetrachlorobenzene
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO]
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 246 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C.
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Vapor Pressure

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-90-2, 63697-21-2
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Melting Point

122 to 126 °F (NTP, 1992), 51 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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